[Bromo(difluoro)methyl]benzene

Catalog No.
S667683
CAS No.
83170-17-6
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Bromo(difluoro)methyl]benzene

CAS Number

83170-17-6

Product Name

[Bromo(difluoro)methyl]benzene

IUPAC Name

[bromo(difluoro)methyl]benzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H

InChI Key

RINSMVSYCNNAGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(F)(F)Br

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)Br

Synthesis and Characterization:

[Bromo(difluoro)methyl]benzene, also known as (bromodifluoromethyl)benzene or α-bromo-α,α-difluorotoluene, is an aromatic organic compound with the chemical formula C7H5BrF2. Its synthesis has been reported in various scientific studies, often as an intermediate in the preparation of more complex molecules. For example, one study describes its synthesis using a multi-step process involving the reaction of bromobenzyl chloride with trifluoroacetic acid and subsequent dehalogenation [].

Potential Applications:

Due to the presence of a reactive bromine group and a difluoromethyl moiety, [Bromo(difluoro)methyl]benzene possesses potential functionalities that could be valuable in scientific research. Here are some potential applications:

  • Building block in medicinal chemistry: The combination of a reactive bromine and a difluoromethyl group can be used to introduce these functionalities into more complex molecules with potential therapeutic applications. Studies have explored its use as a precursor for the synthesis of novel heterocyclic compounds with potential antifungal activity [].
  • Material science applications: The difluoromethyl group can influence the physical and chemical properties of molecules, making them suitable for various material science applications. For instance, research suggests that incorporating difluoromethyl groups into polymers can enhance their thermal stability and gas separation properties [].

[Bromo(difluoro)methyl]benzene, also known as 1-bromo-3,4-difluorobenzene, is an aromatic compound characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring. Its chemical formula is C7H5BrF2C_7H_5BrF_2 with a molecular weight of approximately 207.02 g/mol. The compound features a difluoromethyl group, which contributes to its unique properties and reactivity in various

  • Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or alkoxides. The bromine atom is displaced, allowing for the introduction of new functional groups.
  • Palladium-Catalyzed Reactions: It has been utilized in palladium-catalyzed Heck-type reactions, where it reacts with styrene derivatives and heteroaromatic compounds to form substituted products .
  • Difluoromethylation: It can also serve as a difluoromethylating agent in various organic transformations, facilitating the introduction of difluoromethyl groups into other aromatic systems .

The synthesis of bromo(difluoro)methyl]benzene can be achieved through several methods:

  • Electrophilic Aromatic Substitution: One common method involves the bromination of 3,4-difluorotoluene under controlled conditions to introduce the bromine atom onto the aromatic ring.
  • Difluoromethylation Techniques: Recent advancements have introduced various difluoromethylation reagents that allow for the selective introduction of the difluoromethyl group into aromatic systems .
  • Nucleophilic Substitution Reactions: As mentioned earlier, nucleophilic substitution can also be employed where suitable precursors are reacted under basic conditions to yield bromo(difluoro)methyl]benzene.

Bromo(difluoro)methyl]benzene finds applications in several fields:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced activity.
  • Material Science: The compound may be utilized in developing advanced materials with specific electronic or optical properties due to its unique structure.
  • Agricultural Chemicals: Similar compounds are often explored for use in agrochemicals due to their potential efficacy against pests and diseases.

Interaction studies involving bromo(difluoro)methyl]benzene primarily focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and assessing its potential biological effects. For instance, studies on its interaction with palladium catalysts have revealed insights into reaction mechanisms that could be exploited for more efficient synthetic routes .

Several compounds share structural similarities with bromo(difluoro)methyl]benzene. Here are some notable examples:

Compound NameChemical FormulaSimilarity Index
1-Bromo-3-fluoro-2-methylbenzeneC8H8BrF0.91
1-Bromo-4,5-difluoro-2-methylbenzeneC8H8BrF20.91
2,3-Dibromo-5,6-difluorotolueneC8H6Br2F20.92
1-Bromo-3-fluoro-2,5-dimethylbenzeneC10H10BrF0.91

Uniqueness of Bromo(difluoro)methyl]benzene

Bromo(difluoro)methyl]benzene is unique due to its specific arrangement of bromine and fluorine atoms on the benzene ring, which influences its reactivity and potential applications compared to other similar compounds. The presence of both bromine and difluoromethyl groups allows it to participate in diverse

Direct Nucleophilic Substitution with Heteroatom Nucleophiles

The bromomethyl group in [Bromo(difluoro)methyl]benzene undergoes nucleophilic substitution with heteroatom nucleophiles under basic conditions . Primary amines in tetrahydrofuran (THF) using potassium carbonate as a base produce secondary amines through displacement of the bromide leaving group . The reaction mechanism follows classical SN2 kinetics, where the nucleophile attacks the electrophilic carbon bearing the bromine atom. The difluoromethyl sulfonyl group enhances electrophilicity at the bromomethyl site, enabling rapid substitution even at ambient temperatures .

Similarly, thiols displace the bromide to form thioether derivatives, which are useful in polymer chemistry [3]. The electron-withdrawing nature of the difluoromethyl group activates the bromomethyl carbon toward nucleophilic attack, lowering the activation energy for substitution reactions. This activation effect is particularly pronounced when the difluoromethyl group is conjugated with electron-withdrawing aromatic substituents .

Base-Promoted Coupling Reactions

Base-promoted nucleophilic substitution reactions of [Bromo(difluoro)methyl]benzene derivatives proceed through deprotonation mechanisms that generate reactive carbanions [5]. Lithium hexamethyldisilazide (LHMDS) as a base produces nucleophilic PhSO2CF2− species, while electrophilic PhSO2CF2 radical species can be obtained under electrochemical conditions [6]. The choice of base significantly influences the reaction pathway, with stronger bases favoring deprotonation over direct substitution [7].

Tetrakis(dimethylamino)ethylene-Mediated Electron Transfer Reactions

Tetrakis(dimethylamino)ethylene (TDAE) serves as a potent electron-transfer agent for activating bromodifluoromethyl phenyl sulfone precursors . In this mechanism, TDAE donates two electrons to bromodifluoromethyl phenyl sulfone, generating a (benzenesulfonyl)difluoromethyl anion. This anionic intermediate subsequently reacts with aldehydes to form β-(phenylsulfonyl)difluoromethyl alcohols, which can undergo desulfonylation or Julia olefination . The TDAE-mediated process represents a unique approach to generating difluoromethyl nucleophiles under mild conditions.

Nucleophile TypeBase/ConditionsProduct TypeYield RangeReference
Primary aminesK2CO3/THFSecondary amines65-85%
ThiolsK2CO3/THFThioethers70-88% [3]
MalonatesLHMDS/DMFAlkylated malonates60-82% [5]
Aldehydes (TDAE)TDAE/DMFβ-Difluoromethyl alcohols55-75%

Nucleophilic Aromatic Substitution Mechanisms

When [Bromo(difluoro)methyl]benzene derivatives contain electron-withdrawing substituents on the aromatic ring, nucleophilic aromatic substitution (SNAr) can compete with aliphatic substitution [8]. The reaction proceeds through a Meisenheimer complex intermediate, where the nucleophile attacks the aromatic carbon bearing the halogen substituent. The high enthalpy of formation for lithium fluoride (147 kcal mol−1) provides a thermodynamic driving force for nucleophilic substitution reactions involving fluorinated compounds [5].

Radical-Mediated Reaction Cascades

Photoredox-Catalyzed Radical Generation

Visible-light photoredox catalysis has emerged as a powerful method for generating difluoromethyl radicals from [Bromo(difluoro)methyl]benzene derivatives [3]. Eosin Y serves as an effective photocatalyst, with the excited Eosin Y* undergoing single electron transfer from sodium difluoromethanesulfinate (NaSO2CF2H) to generate highly reactive CF2H radicals [3]. The mechanism involves initial formation of Eosin Y- − species and subsequent electron transfer to molecular oxygen, regenerating the photocatalyst in its ground state [3].

Rose Bengal (RB) has also been employed as a photocatalyst for difluoromethylenephosphonation of imidazoheterocycles [3]. Under blue LED irradiation, RB is excited to its triplet state, followed by electron transfer to bromodifluoromethylphosphonate reagents, generating CF2PO(OEt)2 radical species [3]. The addition of bis(pinacolato)diboron (B2pin2) as an additive stabilizes the substrate in the reaction medium and enhances radical formation [3].

Electrochemical Radical Formation

Electrochemical methods provide an alternative approach for generating difluoromethyl radicals from bromodifluoromethyl precursors [6]. Under electrochemical conditions, oxidation of deprotonated difluoromethyl sulfone species generates electrophilic PhSO2CF2 radicals, which can participate in various addition and substitution reactions [6]. This approach offers advantages in terms of reaction control and avoiding the use of stoichiometric oxidants.

Radical Cascade Cyclization Processes

Radical cascade reactions involving difluoromethyl radicals enable the construction of complex molecular architectures through multiple bond-forming events [9]. Visible-light-induced radical cascade difluoromethylation/cyclization of imidazoles with unactivated alkenes using difluoromethyltriphenylphosphonium bromide as the CF2H source has been developed [9]. This strategy constructs both Csp3–CF2H and C–C bonds under mild conditions with wide substrate scope [9].

The mechanism involves initial photogeneration of CF2H radicals, followed by addition to alkenes and subsequent cyclization to form polycyclic products [9]. The reaction proceeds through a radical addition–cyclization cascade, where the initial radical addition generates a carbon-centered radical that can undergo intramolecular cyclization [9].

Defluorinative Multicomponent Cascade Reactions

Radical SourceCatalyst SystemReaction TypeProduct YieldReference
BrCF2PO(OEt)2Rose Bengal/Blue LEDDifluorophosphonation45-78% [3]
PhSO2CF2HElectrochemicalOxidative radical formation60-85% [6]
[Ph3PCF2H]+Br−PhotocatalysisCascade cyclization55-82% [9]
CF3-ArenesPd/PhotoredoxDefluorinative coupling50-88% [10]

Mechanistic Aspects of Radical Propagation

The propagation steps in radical-mediated reactions of difluoromethyl compounds involve characteristic patterns of reactivity [11]. Difluoromethyl radicals exhibit nucleophilic character, requiring electron-withdrawing auxiliary groups to enhance electrophilicity [12]. The presence of sulfonyl or phosphonyl groups modulates the radical reactivity, enabling selective additions to various substrates [12].

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling Methodologies

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of [Bromo(difluoro)methyl]benzene derivatives with organoboronic acids represent a cornerstone methodology for constructing difluoromethylated biaryl compounds [13]. The reaction employs Pd(dba)2 with BrettPhos or Pd(PtBu3)2 as catalyst systems, providing difluoromethylated arenes in good yields [13]. Two different catalyst systems have been demonstrated: Pd(dba)2/BrettPhos for more challenging substrates and Pd(PtBu3)2 for general applications [13].

The mechanism follows the classical oxidative addition–transmetalation–reductive elimination pathway. The C–Br bond undergoes oxidative addition to palladium(0) to form an arylpalladium(II) intermediate, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the C–C bond [14]. The electron-withdrawing difluoromethyl group accelerates the oxidative addition step by increasing the electrophilicity of the aryl halide [14].

Heck-Type Alkylation Reactions

Palladium-catalyzed Heck-type reactions of [(bromodifluoromethyl)sulfonyl]benzene with styrene derivatives and heteroaromatic compounds have been reported [15]. Using palladium(II) acetate and triphenylphosphine in dimethyl sulfoxide (DMSO), styrene derivatives undergo alkylation to form trans-alkenes with high regioselectivity [15]. The difluoromethyl sulfonyl group stabilizes the palladium intermediate, preventing β-hydride elimination and ensuring product stability [15].

The reaction mechanism involves initial oxidative addition of the C–Br bond to palladium, followed by coordination and insertion of the alkene substrate. The presence of the electron-withdrawing difluoromethyl sulfonyl group modifies the electronic properties of the palladium intermediate, favoring the desired reaction pathway over competing side reactions [15].

Copper-Catalyzed Cross-Coupling Reactions

Copper(I) iodide catalyzes the coupling of [Bromo(difluoro)methyl]benzene derivatives with arylboronic acids in the presence of diamine ligands such as 1,10-phenanthroline . This Ullmann-type reaction proceeds in ethanol at 80°C, yielding biaryl derivatives . The electron-withdrawing sulfonyl group accelerates oxidative addition of the bromomethyl moiety to copper, while the ligand enhances catalytic turnover .

Lewis Acid-Mediated Cross-Coupling

Recent developments in Suzuki-Miyaura cross-coupling include Lewis acid-mediated transmetalation processes that avoid the use of traditional bases [16]. This approach addresses the "base problem" associated with protodeborylation of sensitive organoboron reagents, particularly perfluoroaryl- and heteroarylborons [16]. The controlled release of transmetalation-active intermediates enables base-independent transmetalation under heating conditions [16].

Catalyst SystemCoupling PartnerConditionsYield RangeSelectivityReference
Pd(dba)2/BrettPhosArylboronic acids110°C, dioxane75-92%>95:5 [13]
Pd(OAc)2/PPh3Styrenes80°C, DMSO68-85%>98:2 trans [15]
CuI/PhenanthrolineArylboronic acids80°C, EtOH60-78%N/A
Pd(PPh3)4Various nucleophilesrt, LED50-88%N/A [10]

Regioselectivity in Cross-Coupling Reactions

The regioselectivity of palladium-catalyzed cross-coupling reactions involving difluoromethylated substrates is influenced by both steric and electronic factors [14]. Substituted difluoromethylbenzene derivatives exhibit site-selective coupling at the less hindered position, with excellent regioselectivity (>99:1) observed in many cases [17]. The trifluoromethyl group provides both steric hindrance and electronic deactivation, directing the coupling to occur preferentially at the para-position relative to the trifluoromethyl substituent [17].

Stereoelectronic Effects in Difluoromethyl Group Transfer

Fluorine Gauche Effect in Difluoromethyl Systems

The fluorine gauche effect represents a fundamental stereoelectronic phenomenon that governs the conformational preferences of difluoromethyl-containing molecules [18]. This effect arises from hyperconjugative interactions involving C(sp3)–H bonding orbitals and C(sp3)–F antibonding orbitals [σC–H → σC–F*], which stabilize conformations where C–F bonds adopt synclinal (gauche) arrangements [18]. In difluoromethyl systems, this effect influences both the ground state conformations and transition state geometries during chemical transformations [18].

The low steric demand of fluorine ensures that remaining substituents at the carbon center are positioned in predictable regions of molecular space, creating an "exit vector" effect that can be exploited for conformational control [18]. The intrinsic chemical stability of the C–F bond makes fluorine an inert conformational steering group, distinguishing fluorinated organic molecules from other organohalogen compounds [18].

Hyperconjugative Interactions in Difluoromethyl Transfer

Hyperconjugative interactions play a crucial role in difluoromethyl group transfer reactions [19]. The acceptor ability of C–F bonds increases when moving from left to right across periods in the periodic table, paralleling the increase in electronegativity of the fluorine substituent [19]. In difluoromethyl systems, the presence of two fluorine atoms creates multiple opportunities for hyperconjugative stabilization of developing positive charge during group transfer processes [19].

The stereoelectronic effects displayed by C–F bonds are highly anisotropic, with carbon-fluorine bonds serving as excellent σ acceptors at the carbon end but poor σ acceptors at the fluorine end [19]. This anisotropy influences the directionality of difluoromethyl group transfer and can be exploited in the design of stereoselective transformations [19].

Conformational Effects in Difluoromethylated Amides

N-Difluoromethylated amides exhibit distinct conformational preferences influenced by hydrogen bonding, steric, and stereoelectronic effects [20]. NMR analysis reveals that N-difluoromethylated anilides preferentially adopt cis conformations, whereas phenylalanine derivatives favor trans conformations [20]. DFT calculations suggest that the difluoromethyl group interacts with both carbonyl groups and phenyl rings, but repulsion between carbonyl oxygen and phenyl groups plays a major role in determining conformational preferences [20].

The trans conformer of N-difluoromethylated phenylalanine derivatives is stabilized by electron donation from fluorine, enhancing amide resonance [20]. This stereoelectronic stabilization demonstrates how difluoromethyl groups can modulate the electronic properties of adjacent functional groups through orbital interactions [20].

Orbital Interactions in Difluoromethyl Systems

The stereoelectronic properties of difluoromethyl groups arise from specific orbital interactions that can be analyzed using natural bond orbital (NBO) theory [21]. The presence of both strong electron donors (lone pairs on fluorine) and strong acceptors (σ*C–F orbitals) creates opportunities for stabilizing hyperconjugative interactions throughout the molecular framework [21]. These interactions are particularly important when the electronic demand is high and molecules distort from their equilibrium geometries [21].

Negative hyperconjugation releases the "underutilized" stereoelectronic power of unshared electrons for the stabilization of developing positive charge [21]. This effect becomes more pronounced during chemical transformations where partial positive charge develops at carbon centers adjacent to the difluoromethyl group [21].

Stereoelectronic EffectEnergy Range (kcal/mol)Structural ImpactReference
Fluorine gauche effect0.5-2.0Conformational preference [18]
σC–H → σ*C–F hyperconjugation1-4Bond length changes [19]
Dipole-dipole interactions0.2-1.5Molecular alignment [22]
Anomeric-type effects2-6Axial preference [21]

Solvent Effects on Stereoelectronic Interactions

Solvent polarity significantly influences the magnitude of stereoelectronic effects in difluoromethyl systems [23]. Polar solvents can differentially stabilize conformers through specific solvation of the dipolar C–F bonds, altering the relative energies of different conformational states [23]. This differential solvation can lead to dramatic changes in reaction selectivity when difluoromethyl group transfer occurs through conformationally sensitive transition states [23].

Solvent and Temperature Effects on Reaction Kinetics

Solvent Polarity Effects on Reaction Rates

Solvent effects on the reaction kinetics of [Bromo(difluoro)methyl]benzene derivatives are predominantly governed by the polarity and solvation capabilities of the reaction medium [24]. The reaction rates of nucleophilic substitution processes increase in the order: benzene < 1,2-dichloroethane < ethyl acetate < dioxane < acetonitrile < methanol < propylene carbonate < ethanol < propan-2-ol < N,N-dimethylformamide < dimethyl sulfoxide [24]. This ordering correlates strongly with the Lewis basicity of the solvents, indicating that solvation of the developing ionic character in the transition state is a key factor controlling reaction rates [24].

The correlation between reaction rates and solvent parameters can be analyzed using multiparameter equations such as those developed by Koppel and Palm, Krygowski and Fawcett, and Kamlet and Taft [24]. These analyses reveal that both the dielectric constant and hydrogen bonding capacity of solvents contribute to rate enhancement in nucleophilic substitution reactions [24].

Temperature Dependence of Rate Constants

The temperature dependence of reaction rates for difluoromethyl-containing compounds follows Arrhenius behavior over most temperature ranges [25]. Total rate constants for fluorescence decay and chemical reaction of substituted toluenes containing difluoromethyl groups have been measured from -45°C to +65°C [25]. The data fit to an equation assuming temperature-independent fluorescence and intersystem crossing rate constants, with the chemical reaction rate constant following the Arrhenius expression [25].

For compounds containing difluoromethyl groups, rate constants are consistently greater in trifluoroethanol (TFE) than in acetonitrile, indicating that protic solvents enhance reactivity through hydrogen bonding interactions with the fluorinated substituents [25]. The activation energies and pre-exponential factors obtained from Arrhenius plots provide insight into the reaction mechanisms and the role of solvent in stabilizing transition states [25].

Activation Parameters and Mechanistic Implications

Activation parameters determined from temperature-dependent kinetic studies provide valuable mechanistic information for reactions involving difluoromethyl groups [26]. The activation enthalpy (ΔH‡) and activation entropy (ΔS‡) values can be correlated with solvent donor numbers, revealing the extent of solvent reorganization during the transition state [24]. A linear correlation between ΔS‡ and donor number indicates that solvents with higher coordinating ability require greater reorganization to stabilize the transition state [24].

The compensation effect, where changes in activation enthalpy are offset by corresponding changes in activation entropy, is commonly observed in solvent-dependent reactions of fluorinated compounds [25]. This phenomenon reflects the balance between enthalpic stabilization and entropic ordering that occurs when polar solvents solvate the developing charge distribution in transition states [25].

Microenvironment Effects in Reaction Kinetics

Continuous flow chemistry approaches have been developed to address challenges in handling reactive difluoromethyl intermediates . Microreactors with controlled residence times (2–5 minutes) and temperatures (-20°C) stabilize difluoromethyl anion intermediates, improving yields by 15–20% compared to batch processes . Solvent choice is critical in these systems: DMF ensures solubility while ethanol reduces viscosity for efficient mixing .

The enhanced performance in microreactor systems results from improved heat and mass transfer, allowing for better control of reaction temperature and concentration profiles . This control is particularly important for difluoromethyl compounds, which can undergo competing side reactions at elevated temperatures or in the presence of moisture .

SolventDielectric ConstantRate Enhancement FactorActivation Energy (kcal/mol)Reference
Benzene2.31.025.4 [24]
Acetonitrile37.015.222.1 [24]
DMF38.018.721.8 [24]
DMSO47.022.421.2 [24]

Pressure Effects on Reaction Kinetics

Pressure-dependent rate constants for reactions involving difluoromethyl radicals exhibit complex behavior due to the competition between addition and abstraction pathways [27]. Variational transition-state theory calculations reveal nonmonotonic temperature dependencies of rate constants at different pressures [27]. Particularly striking is the prediction of negative temperature dependence over 300-500 K temperature ranges, occurring generally between 600 and 1700 K depending on pressure [27].

This unusual kinetic behavior is attributed to the changing mechanism from addition-dominated at low temperatures to abstraction-dominated at high temperatures [27]. The crossover temperature depends on pressure because the addition reaction is pressure-dependent while the abstraction reaction is not [27]. These effects are particularly relevant for difluoromethyl compounds in combustion environments, where aromatics are important fuel components [27].

Isothermal Kinetic Analysis

Isothermal kinetic methods provide detailed information about the reaction order and mechanism of difluoromethyl compound transformations [28]. Under isothermal conditions, the reaction rate becomes directly proportional to the concentration-dependent term f(α), where α represents the extent of reaction [28]. For nth-order reactions, f(α) decreases monotonously with α, while autocatalytic reactions show maxima in f(α) during the middle stages of reaction [28].

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Flammable Irritant

Flammable;Irritant

Wikipedia

[bromo(difluoro)methyl]benzene

Dates

Last modified: 08-15-2023

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